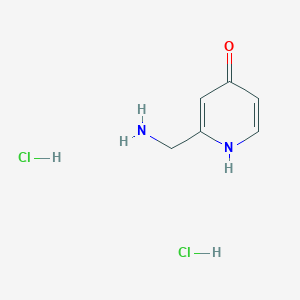

2-(Aminomethyl)-4-pyridinol dihydrochloride

Description

For instance, Pyridoxamine Dihydrochloride (CAS 524-36-7), a pyridine derivative with aminomethyl and hydroxymethyl groups, shares functional similarities and is used in biochemical research . This article focuses on comparing such analogs to infer properties and applications relevant to the target compound.

Properties

IUPAC Name |

2-(aminomethyl)-1H-pyridin-4-one;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.2ClH/c7-4-5-3-6(9)1-2-8-5;;/h1-3H,4,7H2,(H,8,9);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTNKPQLEUBFGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=CC1=O)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909347-87-0 | |

| Record name | 2-(aminomethyl)-1,4-dihydropyridin-4-one dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-pyridinol dihydrochloride typically involves the reaction of 4-pyridinol with formaldehyde and ammonium chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated to specific temperatures. The reaction is monitored to ensure complete conversion of the starting materials to the desired product. The final product is then purified through crystallization or other separation techniques to obtain a high-purity compound.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl and aminomethyl groups undergo oxidation under controlled conditions:

-

Hydroxyl Group Oxidation :

-

Aminomethyl Group Oxidation :

| Oxidizing Agent | Target Group | Product | Conditions |

|---|---|---|---|

| H₂O₂ | Hydroxyl | 4-Pyridone | Acidic, 25–60°C |

| KMnO₄ | Hydroxyl | Carboxylic acid | Strongly acidic, reflux |

| Mn(OAc)₂ | Aminomethyl | Imine | AcOH, 40°C |

Reduction Reactions

The aminomethyl group participates in reductive processes:

-

Catalytic Hydrogenation :

-

Borohydride Reduction :

-

Reagents : Sodium borohydride (NaBH₄) in ethanol.

-

Products : Stable intermediates for further functionalization.

-

Substitution Reactions

The hydroxyl group acts as a leaving group in nucleophilic substitutions:

-

Halogenation :

-

Amination :

Acylation and Esterification

The aminomethyl group undergoes acylation with high efficiency:

-

Reagents : Acetic anhydride (Ac₂O) or acetyl chloride (AcCl) with DMAP·HCl as a catalyst .

-

Mechanism :

-

Catalytic Recyclability : DMAP·HCl retains activity for up to 5 cycles .

| Acylating Agent | Catalyst | Product | Turnover Number (TON) |

|---|---|---|---|

| Ac₂O | DMAP·HCl | N-Acetyl derivative | 1,000 |

| Benzoyl chloride | None | N-Benzoyl derivative | 450 |

Radical-Mediated Reactions

Nitrogen-centered radicals (NCRs) derived from the aminomethyl group enable C–H functionalization:

-

Applications :

Complexation with Metals

The pyridine nitrogen and hydroxyl oxygen serve as ligands for metal coordination:

-

Mn Complexes : Used in enantioselective epoxidations (up to 100% ee) .

-

Os Complexes : Catalyze hydrogenation of ketones with 154 TON .

Stability and Side Reactions

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 2-(Aminomethyl)-4-pyridinol dihydrochloride serves as a building block for creating complex organic molecules. Its ability to participate in various chemical reactions makes it an essential intermediate in synthesizing pharmaceuticals and agrochemicals.

Biology

This compound has been employed in biological research for studying enzyme mechanisms and as a ligand in biochemical assays. Its interaction with enzymes allows researchers to explore metabolic pathways and regulatory mechanisms within biological systems .

Medicine

The therapeutic potential of this compound has been investigated in several studies. It has shown promise as a precursor in drug development, particularly for neurological disorders due to its interaction with neuronal nitric oxide synthase (nNOS) inhibitors. These inhibitors are of interest for their potential in treating various neurological conditions .

Case Study 1: Antimicrobial Activity

Research has demonstrated that derivatives of pyridine compounds exhibit significant antimicrobial properties. A study highlighted the synthesis of pyridine derivatives that showed high antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that modifications of the aminomethyl group could enhance antimicrobial efficacy .

| Compound | MIC (μg/mL) | Bacterial Strains |

|---|---|---|

| Compound A | 6.25-12.5 | Bacillus subtilis, Staphylococcus aureus |

| Compound B | 12.5 | Escherichia coli, Pseudomonas aeruginosa |

Case Study 2: Neuronal Nitric Oxide Synthase Inhibition

A series of studies focused on developing selective inhibitors for nNOS based on the 2-aminopyridine scaffold, including derivatives of this compound. These inhibitors were optimized for potency and selectivity, showing promising results in preclinical models for treating neurological disorders .

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4-pyridinol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group allows it to form stable complexes with metal ions and other molecules, which can modulate biological pathways and chemical reactions. The compound’s ability to donate and accept electrons makes it a valuable tool in redox reactions and catalysis.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical data for selected dihydrochloride salts with aminomethyl-substituted heterocycles:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number | Key Data Sources |

|---|---|---|---|---|---|

| Pyridoxamine Dihydrochloride | C₈H₁₄Cl₂N₂O₂ | 241.11 | 4-(Aminomethyl), 5-(hydroxymethyl), 2-methylpyridin-3-ol | 524-36-7 | |

| 2-(2-Aminoethyl)-6-methylpyrimidin-4-ol dihydrochloride | C₇H₁₃Cl₂N₃O | 226.10 | 2-(Aminoethyl), 6-methylpyrimidin-4-ol | 1390654-29-1 | |

| 4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride | C₆H₁₀N₄·2HCl | 216.09 (free base) | 4-Amino, 5-aminomethyl, 2-methylpyrimidine | N/A | |

| [(2S,4S)-4-Aminopyrrolidin-2-yl]methanol dihydrochloride | C₆H₁₅Cl₂N₃O | 228.11 | 4-Aminopyrrolidine, 2-methanol | 1207376-36-0 | |

| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | C₁₂H₁₇N₃O·2HCl | 292.20 | 4-Aminomethylpiperidine, pyridin-4-yl methanone | 1286265-79-9 |

Key Observations:

- Core Heterocycles : Pyridoxamine (pyridine) and pyrimidine-based analogs differ in ring size and electronic properties, influencing solubility and binding affinity .

- Substituent Effects : Hydroxymethyl groups (Pyridoxamine) enhance hydrophilicity, while methyl or ethyl groups (e.g., 2-methylpyrimidine derivatives) increase lipophilicity .

Pharmacological and Biochemical Relevance

- Pyridoxamine Dihydrochloride : Acts as a vitamin B6 analog, inhibiting advanced glycation end-products (AGEs) in diabetic complications .

- Aminomethylpyrimidines: Demonstrated activity as kinase inhibitors due to nitrogen-rich cores enabling hydrogen bonding with ATP-binding pockets .

- Piperidine/Pyrrolidine Derivatives : Explored as neuromodulators or antipsychotic agents owing to their ability to cross the blood-brain barrier .

Biological Activity

2-(Aminomethyl)-4-pyridinol dihydrochloride, a derivative of pyridine, has garnered attention in the pharmaceutical field due to its potential biological activities. This compound is noted for its role in various therapeutic applications, including its antimicrobial and anticancer properties. Understanding its biological activity is crucial for developing effective therapeutic agents.

- IUPAC Name: this compound

- Molecular Formula: C6H8Cl2N2O

- Molecular Weight: 195.05 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is believed to inhibit certain enzymes and receptors involved in critical cellular processes, which can lead to antiproliferative effects in cancer cells and antimicrobial activity against various pathogens.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against a variety of bacteria and fungi, showing effectiveness in inhibiting growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents, particularly against multidrug-resistant strains .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies indicate that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair.

- Cell Lines Tested:

- MCF-7 (breast cancer)

- A549 (lung cancer)

- Results:

- Significant reduction in cell viability observed at concentrations above 50 µM.

These results highlight the potential of this compound as a therapeutic agent in cancer treatment .

Case Studies

- Study on Antimicrobial Efficacy : A recent publication explored the efficacy of this compound against various bacterial strains. The study reported that the compound not only inhibited bacterial growth but also disrupted biofilm formation, which is critical in chronic infections .

- Anticancer Research : In a controlled study involving human cancer cell lines, treatment with this compound resulted in increased apoptosis markers and decreased proliferation rates compared to untreated controls. This suggests that the compound may hold therapeutic potential for specific cancer types .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(Aminomethyl)-4-pyridinol dihydrochloride?

Answer:

The synthesis typically involves nucleophilic substitution or reductive amination. For example, starting from a chloromethylpyridine precursor (e.g., 4-chloromethylpyridine), the chloromethyl group can react with ammonia or a protected amine under polar solvent conditions (e.g., DMF or DMSO) at elevated temperatures (60–100°C) . Post-synthesis, the dihydrochloride salt is formed via acidification (e.g., HCl in ethanol). Key parameters include pH control during salt formation and purification via recrystallization from ethanol/water mixtures to ensure high purity (>95%) .

Basic: How should researchers assess the stability of this compound under varying storage conditions?

Answer:

Stability studies should include:

- Thermal Stability: Thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine decomposition temperatures.

- Hygroscopicity: Exposure to controlled humidity (e.g., 40–80% RH) with monitoring via Karl Fischer titration for water absorption.

- Light Sensitivity: UV-Vis spectroscopy before/after exposure to UV light (e.g., 254 nm for 24 hours) to detect photodegradation.

Storage recommendations include airtight containers, desiccants, and protection from light at temperatures ≤4°C .

Advanced: What analytical techniques are optimal for resolving impurities in this compound?

Answer:

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) for separation. Impurity profiling should reference pharmacopeial standards (e.g., EP or USP) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) identifies side products like oxidation byproducts (e.g., pyridine N-oxides) or unreacted intermediates.

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR in D2O or DMSO-d6 detects structural anomalies, such as incomplete amination or residual solvents .

Advanced: How can researchers address conflicting data on the reactivity of this compound in aqueous versus non-polar solvents?

Answer:

Contradictions may arise from protonation state changes. Methodological steps include:

- pH-Dependent Solubility Studies: Measure solubility in buffers (pH 2–12) using UV-Vis or nephelometry.

- Kinetic Analysis: Compare reaction rates (e.g., with electrophiles like acyl chlorides) in water (protonated amine) versus THF (free amine).

- Computational Modeling: Density functional theory (DFT) calculations predict nucleophilicity variations based on solvent polarity .

Advanced: What strategies mitigate byproduct formation during derivatization of this compound?

Answer:

Common byproducts include dimerization or over-alkylation. Mitigation involves:

- Controlled Stoichiometry: Use 1.1–1.3 equivalents of alkylating agents to minimize over-reaction.

- Temperature Modulation: Conduct reactions at 0–25°C to slow aggressive nucleophilic attacks.

- Protective Groups: Temporarily protect the aminomethyl group with tert-butoxycarbonyl (Boc) before functionalizing the hydroxyl group .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Gloves (nitrile), lab coats, and goggles.

- Ventilation: Use fume hoods for weighing and reactions to avoid inhalation of fine particles.

- Spill Management: Neutralize spills with sodium bicarbonate, followed by absorption with inert materials (e.g., vermiculite) .

Advanced: How can researchers validate the crystallinity and salt form of this compound?

Answer:

- X-Ray Diffraction (XRD): Compare experimental diffraction patterns with simulated data from crystallographic databases (e.g., Cambridge Structural Database).

- Elemental Analysis: Confirm chloride content via ion chromatography or potentiometric titration.

- Dynamic Vapor Sorption (DVS): Assess hydrate formation under humidity cycles to ensure salt stability .

Basic: What are the key spectral signatures (IR, NMR) for confirming the structure of this compound?

Answer:

- Infrared (IR) Spectroscopy: Peaks at ~3400 cm⁻¹ (N-H stretch), 1630 cm⁻¹ (C=N pyridine), and 1050 cm⁻¹ (C-O of hydroxyl).

- ¹H NMR (D2O): δ 8.2–8.4 ppm (pyridine H), δ 4.1 ppm (CH₂NH₂), and δ 3.9 ppm (OH).

- ¹³C NMR: Peaks at ~160 ppm (C-OH), ~150 ppm (pyridine C-N), and ~45 ppm (CH₂NH₂) .

Advanced: How does the protonation state of this compound influence its biological activity in vitro?

Answer:

The dihydrochloride form enhances solubility in aqueous buffers (e.g., PBS), improving bioavailability. However, free base generation at physiological pH (7.4) may alter membrane permeability. Researchers should:

- Measure pKa Values: Use potentiometric titration to determine protonation equilibria.

- Assay Design: Compare activity in buffers at pH 6.5 (protonated) vs. pH 7.4 (partially deprotonated) .

Advanced: What computational tools assist in predicting the reactivity of this compound in novel reactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.